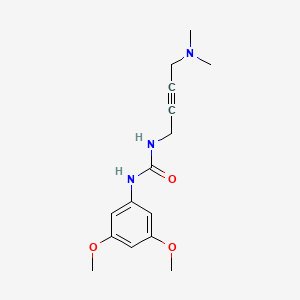
1-(3,5-Dimethoxyphenyl)-3-(4-(dimethylamino)but-2-yn-1-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,5-Dimethoxyphenyl)-3-(4-(dimethylamino)but-2-yn-1-yl)urea, also known as DMBU, is a synthetic compound that has been studied for its potential uses in scientific research. DMBU has been found to have a variety of effects on biochemical and physiological systems, and has been investigated for its potential applications in fields such as cancer research and drug discovery.
Applications De Recherche Scientifique
Complexation-Induced Unfolding of Heterocyclic Ureas
The synthesis and conformational studies of heterocyclic ureas, including compounds similar to the query chemical, have shown their potential in forming multiply hydrogen-bonded complexes. These ureas can unfold and form robust, sheetlike complexes, which are useful for self-assembly in scientific research. This process mimics the helix-to-sheet transition shown by peptides and potentially by similar ureas (Corbin et al., 2001).
Corrosion Inhibition in Mild Steel
1,3,5-Triazinyl urea derivatives, related to the query chemical, have been evaluated for their efficiency as corrosion inhibitors in mild steel. These compounds show strong adsorption on the steel surface, forming a protective layer and inhibiting corrosion (Mistry et al., 2011).
Antioxidant and Enzyme Inhibitory Properties
Ureas derived from phenethylamines, structurally similar to the query compound, have been synthesized and evaluated for their inhibitory activities on enzymes like human carbonic anhydrase and acetylcholinesterase. These compounds also exhibit antioxidant activities, highlighting their potential in biochemical research (Aksu et al., 2016).
Crystal Structure Analysis
Research on derivatives of urea, including those structurally similar to the query compound, has led to insights into their crystal structures. These studies reveal details about molecular conformations and intermolecular interactions, which are crucial for understanding the material properties of these compounds (Rao et al., 2010).
Conformational Preference and Switching
N,N'-Bis ureas, related to the query compound, have shown unique conformational preferences and the ability to switch conformations based on solvent properties. This characteristic can be applied in molecular design and synthesis in various scientific fields (Matsumura et al., 2013).
Propriétés
IUPAC Name |
1-(3,5-dimethoxyphenyl)-3-[4-(dimethylamino)but-2-ynyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c1-18(2)8-6-5-7-16-15(19)17-12-9-13(20-3)11-14(10-12)21-4/h9-11H,7-8H2,1-4H3,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLEZZGLROWJPMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC#CCNC(=O)NC1=CC(=CC(=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

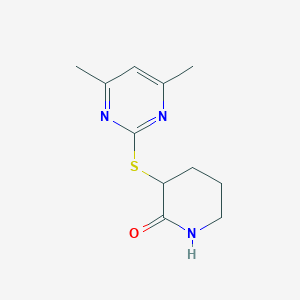
![N-[[3-ethoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl]ethanamine](/img/structure/B2664279.png)
![2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2664282.png)
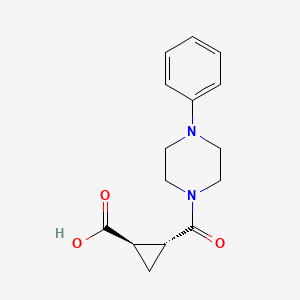
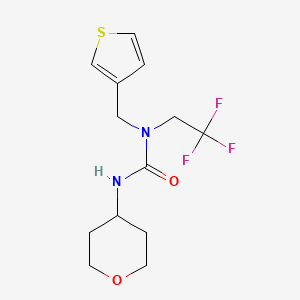
![4-Methylphenyl 2-phenyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinyl sulfone](/img/structure/B2664287.png)
![Methyl 1-{[(tert-butoxy)carbonyl]amino}-2-methylindolizine-3-carboxylate](/img/structure/B2664290.png)
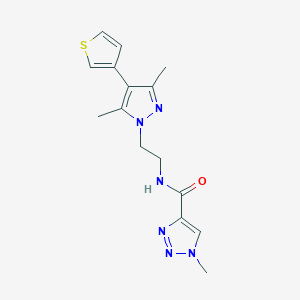
![7-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B2664292.png)
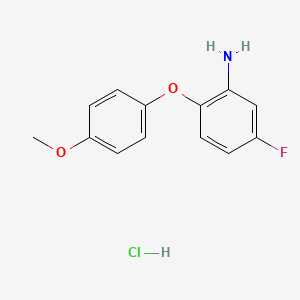
![4-[3-(2-Thienyl)acryloyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B2664295.png)
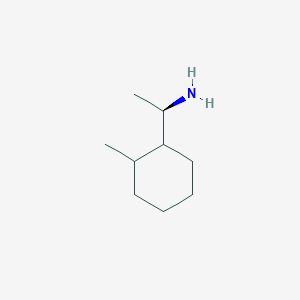
![tert-butyl N-{4-[(1-cyano-2-hydroxyethyl)carbamoyl]phenyl}carbamate](/img/structure/B2664297.png)
![4-{[3-(Methylamino)propyl]amino}butanoic acid dihydrochloride](/img/structure/B2664298.png)